

Comparative Analysis of Carlactone Cross-Reactivity with Plant Hormone Receptors

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Compound of Interest

Compound Name: Carlactone

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This guide provides a comparative analysis of the cross-reactivity of **Carlactone** (CL), a key intermediate in strigolactone (SL) biosynthesis, with various plant hormone receptors. The information presented is based on available experimental data to objectively assess its specificity and potential for off-target effects.

Executive Summary

Carlactone is a crucial precursor in the biosynthesis of strigolactones, a class of phytohormones that regulate diverse aspects of plant development.^[1] While **Carlactone** itself exhibits some biological activity, current research indicates that its primary role is as a substrate for the synthesis of more active strigolactones.^{[2][3]} Experimental evidence suggests that **Carlactone** has low intrinsic activity and does not directly or strongly interact with the primary strigolactone receptor, DWARF14 (D14).^{[1][4][5]} Instead, its derivative, methyl carlactonoate (MeCLA), has been shown to be the active form that directly binds to the D14 receptor.^{[1][4]} There is no significant evidence to suggest that **Carlactone** cross-reacts with receptors for other major plant hormones, including gibberellins, auxins, cytokinins, and abscisic acid.

Interaction with Strigolactone and Karrikin Receptors

The perception of strigolactones and karrikins is mediated by a class of α/β -hydrolase superfamily proteins, primarily DWARF14 (D14) for strigolactones and KARRIKIN INSENSITIVE 2 (KAI2) for karrikins and an endogenous, yet-to-be-identified ligand (KL).^{[6][7]}

DWARF14 (D14) Receptor

Studies have shown that **Carlactone** (CL) and its immediate oxidized product, carlactonoic acid (CLA), do not significantly interact with the Arabidopsis thaliana D14 (AtD14) receptor in vitro.^{[1][4][5]} In contrast, the methylated form, methyl carlactonoate (MeCLA), directly interacts with AtD14, as demonstrated by differential scanning fluorimetry (DSF) and hydrolysis assays.^{[1][4]} This indicates that the methylation of carlactonoic acid is a critical step for receptor recognition and biological activity in the strigolactone signaling pathway.^[4]

KARRIKIN INSENSITIVE 2 (KAI2) Receptor

The KAI2 receptor, a paralog of D14, is responsible for perceiving karrikins.^[7] Experimental data suggests that **Carlactone** does not activate KAI2-dependent responses. For instance, in transgenic seedling growth assays, **Carlactone** did not elicit a response, and it did not induce thermal stability shifts in the KAI2 protein, indicating a lack of direct binding.^[8]

Cross-Reactivity with Other Plant Hormone Receptors

There is currently a lack of evidence for direct binding or cross-reactivity of **Carlactone** with the receptors of other major plant hormone families.

- Gibberellins (GA): The GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) is a soluble protein that binds bioactive GAs.^{[9][10]} No studies have reported any interaction between **Carlactone** and GID1 receptors.
- Auxins: The primary auxin receptors are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.^{[11][12]} There is no published data suggesting that **Carlactone** binds to or interferes with TIR1/AFB-mediated auxin perception.
- Cytokinins (CK): Cytokinin signaling is initiated by the binding of cytokinins to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors.^{[13][14]} No cross-reactivity of **Carlactone** with AHK

receptors has been reported.

- Absciscic Acid (ABA): The perception of ABA is mediated by the PYRABACTIN RESISTANCE/PYR1-LIKE/REGULATORY COMPONENTS OF ABA RECEPTORS (PYR/PYL/RCAR) family of proteins.[15][16][17] There is no evidence to suggest that **Carlactone** interacts with PYR/PYL/RCAR receptors.

Data Presentation

Table 1: Summary of **Carlactone** and its Derivatives' Interaction with Plant Hormone Receptors

Compound	Receptor	Plant Species	Assay Method	Interaction/ Activity	Reference(s)
Carlactone (CL)	AtD14	Arabidopsis thaliana	Differential Scanning Fluorimetry (DSF)	No significant interaction	[1] [5]
AtD14	Arabidopsis thaliana	Hydrolysis Assay	No significant hydrolysis	[1]	
AtKAI2	Arabidopsis thaliana	Seedling Growth Assay	No response	[8]	
AtKAI2	Arabidopsis thaliana	Thermal Shift Assay	No shift observed	[8]	
Carlactonoic Acid (CLA)	AtD14	Arabidopsis thaliana	Differential Scanning Fluorimetry (DSF)	No significant interaction	[1] [5]
AtD14	Arabidopsis thaliana	Hydrolysis Assay	No significant hydrolysis	[1]	
Methyl Carlactonoate (MeCLA)	AtD14	Arabidopsis thaliana	Differential Scanning Fluorimetry (DSF)	Significant interaction (shift in melting temperature)	
AtD14	Arabidopsis thaliana	Hydrolysis Assay	Hydrolyzed by AtD14	[1]	[1] [4]
Carlactone (CL)	GID1 (Gibberellin Receptor)	-	-	No data available	
Carlactone (CL)	TIR1/AFB (Auxin Receptor)	-	-	No data available	

Carlactone (CL)	AHK (Cytokinin Receptor)	-	-	No data available	-
Carlactone (CL)	PYR/PYL/RC AR (ABA Receptor)	-	-	No data available	-

Experimental Protocols

Differential Scanning Fluorimetry (DSF) for Receptor-Ligand Interaction

DSF is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. A change in the melting temperature (T_m) of the protein upon addition of a ligand indicates a direct interaction.

Protocol Outline:

- **Protein Expression and Purification:** The coding region of the receptor protein (e.g., AtD14) is cloned into an expression vector and expressed in a suitable host like *E. coli*. The recombinant protein is then purified.[\[1\]](#)
- **Reaction Setup:** The purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the ligand of interest (e.g., **Carlactone**, MeCLA) in a buffered solution.
- **Thermal Denaturation:** The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
- **Data Acquisition:** The fluorescence intensity is measured as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
- **Data Analysis:** The melting temperature (T_m) is determined by identifying the midpoint of the fluorescence transition curve. A significant shift in T_m in the presence of the ligand compared to the control (protein and dye only) indicates a binding event.[\[1\]](#)

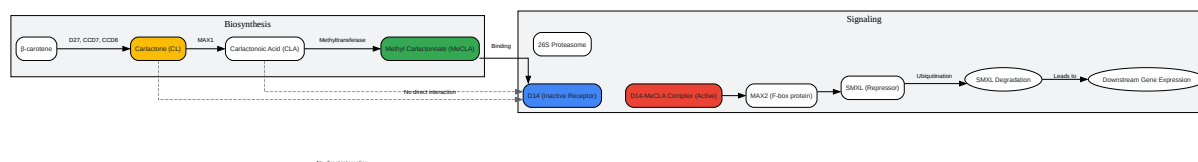
In Vitro Hydrolysis Assay

This assay is used to determine if a ligand is a substrate for an enzyme, such as the α/β -hydrolase D14 receptor.

Protocol Outline:

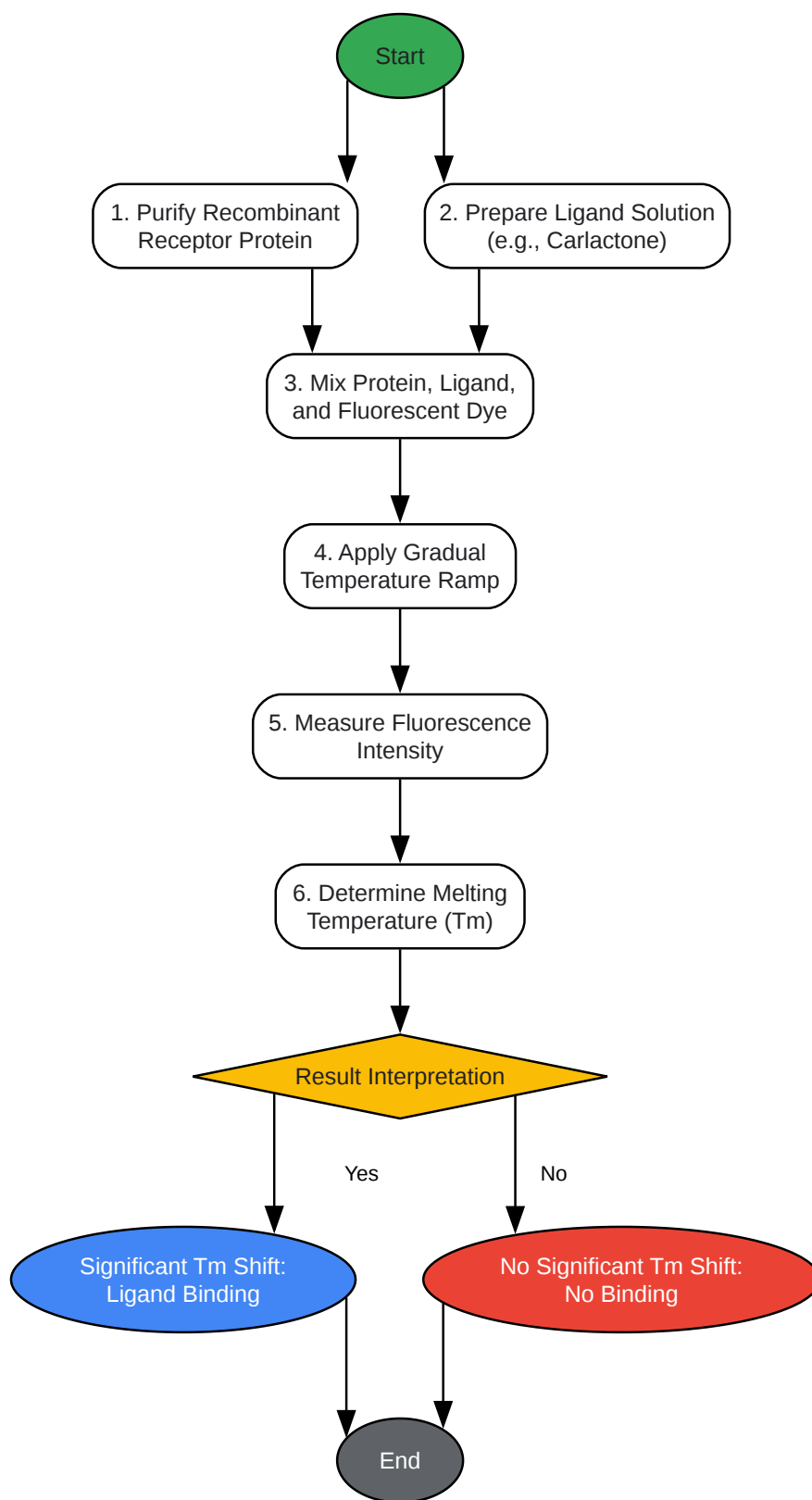
- **Recombinant Protein:** Purified recombinant receptor protein (e.g., AtD14) is used. A catalytically inactive mutant (e.g., atd14:S97A) can be used as a negative control.[1]
- **Incubation:** The protein is incubated with the substrate (e.g., **Carlactone**, MeCLA, GR24) in a reaction buffer for a specific time at a controlled temperature.
- **Reaction Termination:** The reaction is stopped, often by the addition of an organic solvent.
- **Analysis:** The reaction mixture is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining substrate and the formation of hydrolysis products.[1]

Visualizations



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Caption: Strigolactone biosynthesis and signaling pathway.



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Caption: Workflow for a Differential Scanning Fluorimetry (DSF) assay.

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References

- 1. Carlactone is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. A carlactonoic acid methyltransferase that contributes to the inhibition of shoot branching in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strigolactone perception and deactivation by a hydrolase receptor DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of two phytohormone signal-transducing α/β hydrolases: karrikin-signaling KAI2 and strigolactone-signaling DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]
- 9. Strigolactone versus gibberellin signaling: reemerging concepts? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GID1-mediated gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Arabidopsis F-box protein TIR1 is an auxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The F-box protein TIR1 is an auxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokinin cross-talking during biotic and abiotic stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Subset of Cytokinin Two-component Signaling System Plays a Role in Cold Temperature Stress Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Responses of PYR/PYL/RCAR ABA Receptors to Contrasting stresses, Heat and Cold in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strigolactones and abscisic acid interactions affect plant development and response to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PYR/PYL/RCAR Receptors Play a Vital Role in the Absciscic-Acid-Dependent Responses of Plants to External or Internal Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
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